molecular formula C12H13N3O2 B14944320 2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one

2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one

Cat. No.: B14944320
M. Wt: 231.25 g/mol
InChI Key: NSQFNQSUGAOPLI-UHFFFAOYSA-N
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Description

2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one typically involves the reaction of 3-methoxyaniline with 2,4,6-trichloropyrimidine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can interact with neuroreceptors, providing neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-(3-methoxyanilino)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H13N3O2/c1-8-6-11(16)15-12(13-8)14-9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H2,13,14,15,16)

InChI Key

NSQFNQSUGAOPLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NC2=CC(=CC=C2)OC

Origin of Product

United States

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